

4-(Bromomethyl)-2-methoxypyridine CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Bromomethyl)-2-methoxypyridine

Cat. No.: B176453

[Get Quote](#)

Technical Guide: 4-(Bromomethyl)-2-methoxypyridine

CAS Number: 120277-15-8

This technical guide provides a summary of the available information for **4-(Bromomethyl)-2-methoxypyridine**, a heterocyclic organic compound. The information presented is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Compound Information

4-(Bromomethyl)-2-methoxypyridine is a substituted pyridine derivative. The presence of a reactive bromomethyl group makes it a useful intermediate in organic synthesis, particularly for the introduction of a 2-methoxypyridin-4-ylmethyl moiety into a target molecule.

Molecular Structure

The molecular structure of **4-(Bromomethyl)-2-methoxypyridine** is characterized by a pyridine ring substituted with a methoxy group at position 2 and a bromomethyl group at position 4.

Molecular Formula: C₇H₈BrNO^[1]

SMILES: COC1=NC=CC(CBr)=C1[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **4-(Bromomethyl)-2-methoxypyridine**. Please note that some of these values are predicted.

Property	Value	Source
CAS Number	120277-15-8	[1][2]
Molecular Weight	202.05 g/mol	[1][2]
Molecular Formula	C ₇ H ₈ BrNO	[1][2]
Density (Predicted)	1.484 ± 0.06 g/cm ³	[1]
Boiling Point (Predicted)	250.2 ± 25.0 °C	[1]
Flash Point (Predicted)	105.1 ± 23.2 °C	[1]
Refractive Index (Predicted)	1.555	[1]
Storage Conditions	Inert atmosphere, 2-8°C	[2]

Synthesis and Reactivity

Detailed, peer-reviewed experimental protocols for the synthesis of **4-(Bromomethyl)-2-methoxypyridine** are not widely available in the public domain. However, based on standard organic chemistry principles, a plausible synthetic route would involve the radical bromination of the precursor, 2-methoxy-4-methylpyridine.

Proposed Synthesis Pathway

The synthesis would likely proceed via a free-radical chain reaction, where the methyl group of 2-methoxy-4-methylpyridine is brominated, a reaction analogous to benzylic bromination. This typically involves a radical initiator and a source of bromine radicals, such as N-bromosuccinimide (NBS).

NBS (N-Bromosuccinimide)
Radical Initiator (e.g., AIBN)
Solvent (e.g., CCl_4)
Heat/Light ($h\nu$)

Proposed Synthesis of 4-(Bromomethyl)-2-methoxypyridine

[Click to download full resolution via product page](#)

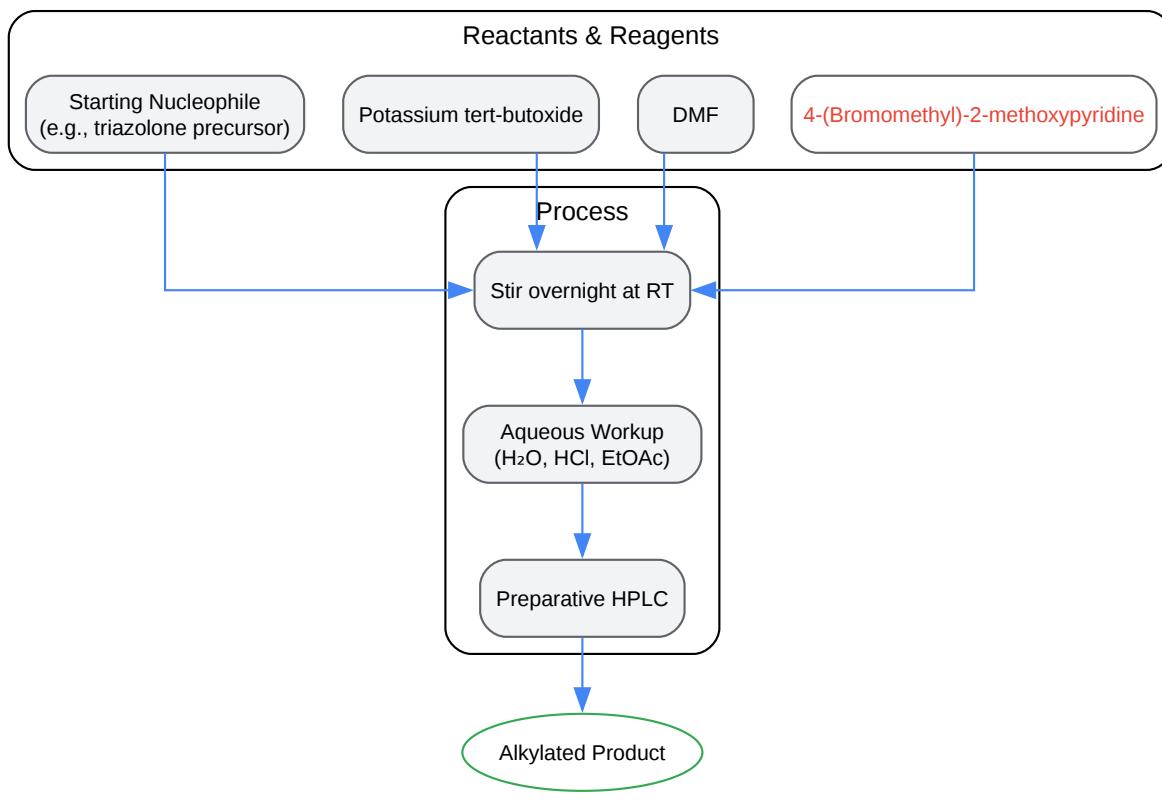
Caption: Proposed synthesis via radical bromination.

Reactivity Profile

The primary site of reactivity for **4-(Bromomethyl)-2-methoxypyridine** is the bromomethyl group. The carbon atom of the CH_2Br group is electrophilic, making the compound an effective alkylating agent in nucleophilic substitution reactions. It can react with a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions) to form a new carbon-nucleophile bond, displacing the bromide ion.

Application in Synthesis

While specific, detailed applications in drug development are not extensively documented in publicly available literature, patent documents indicate its use as a key intermediate in the synthesis of more complex molecules.


Experimental Protocol from Patent Literature

A U.S. patent describes the use of **4-(Bromomethyl)-2-methoxypyridine** (CAS 120277-15-8) as a reactant in the synthesis of substituted 5,6,7,8-tetrahydro[1][2][3]triazolo[4,3-a]pyridine-3(2H)-ones.[4] The following is an adapted description of the experimental procedure where it is used as an alkylating agent.

Reaction: A solution of a precursor molecule is treated with a base (e.g., potassium tert-butoxide) in a solvent (e.g., dimethylformamide) at room temperature.[4] Subsequently, **4-(Bromomethyl)-2-methoxypyridine** is added to the reaction mixture.[4]

Work-up: The reaction is stirred overnight. Afterward, the mixture is treated with water, 1 N aqueous hydrochloric acid, and ethyl acetate. The organic phase is separated, and the aqueous phase is extracted multiple times with ethyl acetate. The combined organic layers are

then washed with saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered, and concentrated. The final product is purified by preparative HPLC.[4]

[Click to download full resolution via product page](#)

Caption: Experimental workflow using the title compound.

Spectroscopic Data

No experimentally obtained and verified spectroscopic data (such as ^1H NMR, ^{13}C NMR, IR, or Mass Spectrometry) for **4-(Bromomethyl)-2-methoxypyridine** are readily available in peer-reviewed scientific literature. Researchers using this compound would need to perform their own analytical characterization.

Conclusion

4-(Bromomethyl)-2-methoxypyridine is a valuable, albeit not extensively documented, chemical intermediate. Its utility is demonstrated through its appearance in patent literature as a reagent for the synthesis of complex heterocyclic systems. The compound's reactivity is centered on the electrophilic nature of the bromomethyl group, making it a useful tool for alkylation reactions. However, a comprehensive, in-depth technical profile is limited by the lack of published, detailed protocols for its synthesis and a full set of experimental characterization data. Professionals seeking to use this compound should rely on the basic properties provided by commercial suppliers and perform thorough analytical validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 120277-15-8|4-(Bromomethyl)-2-methoxypyridine|BLD Pharm [bldpharm.com]
- 3. 2-Bromo-4-methoxy-3-methylpyridine|CAS 1227592-43-9 [benchchem.com]
- 4. US10722501B2 - Substituted 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-A]pyridine-3(2H)-ones and 2,5,6,7-tetrahydro-3H-pyrrolo[2,1-C][1,2,4]triazol-3-ones, and use thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. [4-(Bromomethyl)-2-methoxypyridine CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b176453#4-bromomethyl-2-methoxypyridine-cas-number-and-molecular-structure\]](https://www.benchchem.com/product/b176453#4-bromomethyl-2-methoxypyridine-cas-number-and-molecular-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com